molecular formula C8H8BN3O2 B1452770 (6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid CAS No. 1163707-69-4

(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid

Cat. No. B1452770
M. Wt: 188.98 g/mol
InChI Key: FRBMUGGBWXYEGM-UHFFFAOYSA-N
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Description

“(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C8H8BN3O2 and a molecular weight of 188.98 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular structure of “(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid” includes an imidazole ring attached to a pyridine ring via a boronic acid group . The InChI code for this compound is 1S/C8H8BN3O2/c13-9(14)6-1-2-7(12-5-6)8-10-3-4-11-8/h1-5,13-14H,(H,10,11) .

Scientific Research Applications

Synthesis and Ligand Applications

  • Suzuki Coupling Method : Compounds including 6-(pyrrol-2-yl)-2,2‘-bipyridine and others were synthesized using an in situ generated boronic acid for the Suzuki coupling, showcasing its utility in forming complex molecular structures (Böttger et al., 2012).

  • Functionalization of Pyridine : The functionalization of pyridine via palladium-catalyzed Suzuki–Miyaura carbon–carbon cross-coupling reaction demonstrates another application in organic synthesis (Zinad et al., 2018).

Catalyst in Organic Reactions

  • Suzuki–Miyaura Borylation Reaction : This compound is used in palladium-catalyzed Suzuki–Miyaura borylation reactions, crucial in preparing various active agents in pharmaceuticals (Sanghavi et al., 2022).

  • Microwave-Assisted Synthesis : A method for synthesizing polysubstituted imidazo[1,2-a]pyridine derivatives uses boronic acids in a microwave-assisted process, indicating its role in facilitating efficient synthesis techniques (Koubachi et al., 2007).

Formation of Complex Molecules

  • Synthesis of Complex Ligands : The synthesis of compounds like 2,4,6-Tris(1H-imidazo[4,5-c]pyridin-2-yl)pyridine underlines the role of boronic acid derivatives in constructing intricate molecular structures (Chen Zi-yun, 2008).

  • Fabrication of Luminescent Metal Complexes : Boronic acid derivatives are used in the fabrication of luminescent transition metal complexes, showcasing their potential in materials science and optoelectronics (Zhang et al., 2018).

Biochemical Research

  • Photophysical Investigation in Liposome Models : The imidazo[1,5-a]pyridine scaffold, including boronic acid derivatives, has been investigated for its photophysical properties, indicating its potential use in biochemical and cellular studies (Renno et al., 2022).

Future Directions

Imidazole derivatives, including “(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid”, have potential for further exploration due to their broad range of chemical and biological properties . They could be investigated for their potential in the development of new drugs for various therapeutic applications .

properties

IUPAC Name

(6-imidazol-1-ylpyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BN3O2/c13-9(14)7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBMUGGBWXYEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)N2C=CN=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671283
Record name [6-(1H-Imidazol-1-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid

CAS RN

1163707-69-4
Record name [6-(1H-Imidazol-1-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid

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